molecular formula C10H16Cl2N2O B1344635 3-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 310880-81-0

3-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B1344635
CAS No.: 310880-81-0
M. Wt: 251.15 g/mol
InChI Key: JWLSUMGJCALZFG-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via an oxygen atom. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the etherification of a piperidine derivative with a pyridine derivative. One common method includes the reaction of 4-hydroxypyridine with 4-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyridine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the piperidine or pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • 1-(4-Fluorobenzyl)piperidin-4-yl

Uniqueness

3-(Piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable salts with hydrochloride ions enhances its solubility and stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLSUMGJCALZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629383
Record name 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310880-81-0
Record name 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (2 mL) was added to 3-(4-piperidinyloxy)pyridine (260 mg, 1.459 mmol), and the resulting solution was concentrated by rotary evaporation. Ethanol was added to the residue and removed by rotary evaporation to dry the product. The procedure was repeated several times until a solid was obtained. The resulting material was recrystallized from 2-propanol. The solids were filtered and dried under vacuum to afford 233 mg (63.7%) of an off-white solid, mp 152-155° C. The compound exhibits a Ki of 592 nM; the effect at muscle sites is 16 percent; and the effect at ganglia sites is 9 percent.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Yield
63.7%

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